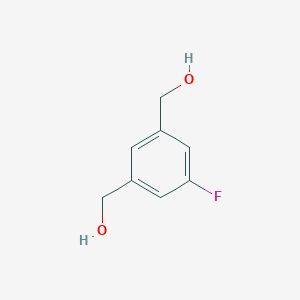

5-Fluoro-1,3-dihydroxymethylbenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[3-fluoro-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUHEJJGJWXGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646616 | |

| Record name | (5-Fluoro-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19254-86-5 | |

| Record name | 5-Fluoro-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19254-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoro-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Fluoro-1,3-dihydroxymethylbenzene

The synthesis of this compound can be approached through various pathways, primarily involving the reduction of appropriately substituted precursors.

Direct Synthetic Pathways from Precursors

A direct and efficient method for the synthesis of 1,3-benzenedimethanol (B147609) derivatives involves the reduction of the corresponding dicarboxylic acid or its derivatives. For the fluorinated analogue, a plausible and direct pathway starts from the commercially available 5-Fluoroisophthalic acid. nih.govresearchgate.net This precursor can be converted to its more reactive diacyl chloride, which is then reduced to the desired diol.

Multistep Synthesis Strategies

A common multistep synthesis for analogous, non-fluorinated diols involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄). In a typical procedure, isophthaloyl dichloride is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) and added to a suspension of LiAlH₄. This exothermic reaction is carefully controlled by cooling. After the reaction is complete, the excess hydride is quenched, and the product is isolated after an aqueous workup.

This established procedure for the non-fluorinated analogue can be adapted for the synthesis of this compound, as outlined in the reaction scheme below:

Step 1: Formation of 5-Fluoro-isophthaloyl dichloride

5-Fluoroisophthalic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 5-fluoro-isophthaloyl dichloride.

Step 2: Reduction to this compound

The resulting 5-fluoro-isophthaloyl dichloride is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent to yield this compound.

Specific Reaction Conditions and Optimizations

For the reduction step, the reaction is typically carried out in a dry, inert atmosphere to prevent the deactivation of the highly reactive lithium aluminum hydride. The slow addition of the diacyl chloride to the LiAlH₄ suspension at a low temperature (e.g., in an ice bath) is crucial to control the reaction rate and prevent side reactions. After the addition is complete, the reaction mixture is often allowed to warm to room temperature to ensure the reaction goes to completion. The workup procedure involves the careful, sequential addition of water and a sodium hydroxide (B78521) solution to decompose the aluminum salts into a granular precipitate that can be easily filtered off.

| Reaction Step | Reagents | Solvent | Key Conditions |

| Acyl Chloride Formation | 5-Fluoroisophthalic acid, Thionyl chloride | Dichloromethane (DCM) or neat | Reflux |

| Reduction | 5-Fluoro-isophthaloyl dichloride, Lithium aluminum hydride | Anhydrous Tetrahydrofuran (THF) | 0°C to room temperature |

Synthesis of Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be achieved by either introducing the fluorine atom at a different stage of the synthesis or by modifying the hydroxymethyl groups.

Strategies for Introducing Fluorine into Benzene (B151609) Di(hydroxymethyl) Systems

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods, including electrophilic and nucleophilic fluorination reactions.

Electrophilic Fluorination: This can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. However, directing the fluorination to the desired position on a pre-existing benzene di(hydroxymethyl) system can be challenging and may lead to a mixture of isomers.

Nucleophilic Aromatic Substitution (SNAr): Starting with a precursor containing a good leaving group (e.g., a nitro or chloro group) at the 5-position, a fluorine atom can be introduced using a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). For instance, 3,5-dinitro-1-(pentafluorosulfanyl)benzene has been shown to undergo fluorodenitration. researchgate.net

Sandmeyer Reaction: An alternative route involves the diazotization of a corresponding aniline (B41778) (e.g., 3,5-diamino-1-benzenedimethanol) followed by treatment with a fluoride source, such as fluoroboric acid (HBF₄).

Biocatalytic Fluorination: Recent advances have explored the use of enzymes for C-H fluorination. Directed evolution of enzymes like non-haem iron halogenases could potentially offer a highly selective method for introducing fluorine atoms. nih.gov

Functionalization of Hydroxymethyl Groups

The two hydroxymethyl groups of this compound are primary alcohols and can undergo a variety of common chemical transformations.

Formation of Substituted Aromatic Analogues

The synthesis of substituted aromatic analogues related to this compound often involves multi-step processes starting from commercially available materials. For instance, the synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a compound with a related structural core, begins with 2-Bromo-5-fluorobenzaldehyde. This starting material undergoes a series of reactions including acetalization, lithium-halogen exchange, and subsequent reaction with a boron source, followed by acidic workup and cyclization to yield the target benzoxaborole derivative nih.gov.

In a broader context, the formation of substituted fluorinated aromatic compounds can be achieved through various strategies. One common method is nucleophilic aromatic substitution (SNAr) on poly-substituted rings. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been synthesized through several routes, including the direct fluorination of related nitro-substituted compounds and the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene beilstein-journals.org. This fluorinated intermediate can then undergo further nucleophilic substitution of the fluorine atom with various nucleophiles (oxygen, sulfur, and nitrogen-based) to afford a diverse range of 3,5-disubstituted aromatic analogues beilstein-journals.org.

Another key strategy is the modification of existing functional groups. For example, derivatives of 5-Fluorouracil (5-FU) are often prepared by reacting 5-FU with formaldehyde (B43269) to produce N-hydroxymethylated intermediates, which are then coupled with carboxylic acids to form ester derivatives mdpi.com. While structurally different from this compound, this illustrates a common pathway where hydroxymethyl groups are used as handles for further functionalization.

Reaction Pathways and Mechanisms

Electrophilic Aromatic Substitution on the Fluorinated Benzene Ring

In this compound, the directing effects of the substituents must be considered collectively.

Fluorine (at C5): Directs ortho (C4, C6) and para (C2).

Hydroxymethyl (at C1): Directs ortho (C2, C6) and para (C4).

Hydroxymethyl (at C3): Directs ortho (C2, C4) and para (C6).

As shown in the table below, the directing effects of all three substituents strongly reinforce each other, directing incoming electrophiles to positions 2, 4, and 6. Position 2 is activated by all three groups, while positions 4 and 6 are activated by two groups each. Therefore, electrophilic substitution is predicted to occur regioselectively at these positions, with position 2 being potentially the most favored.

| Substituent | Position | Ortho-Directing Positions | Para-Directing Position |

| -CH₂OH | 1 | 2, 6 | 4 |

| -CH₂OH | 3 | 2, 4 | 6 |

| -F | 5 | 4, 6 | 2 |

| Combined Effect | Positions 2, 4, 6 |

Coupling Reactions (e.g., Sonogashira Coupling with Related Compounds)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, specifically, joins a terminal alkyne with an aryl or vinyl halide wikipedia.orgnih.gov. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base wikipedia.orgorganic-chemistry.org.

The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > OTf > Cl wikipedia.org. While direct coupling of aryl fluorides is challenging and less common, it has been achieved under specific conditions organic-chemistry.org. A more conventional approach would involve using a bromo- or iodo-analogue of this compound as the coupling partner. For example, a hypothetical "5-Fluoro-1-iodo-3-dihydroxymethylbenzene" would be an excellent substrate for Sonogashira coupling. This would allow for the introduction of various alkyne-containing groups onto the aromatic ring, providing a pathway to more complex and structurally diverse molecules. The reaction proceeds under mild conditions, which is advantageous for substrates containing sensitive functional groups like hydroxymethyls wikipedia.org.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |

| Sonogashira | Aryl/Vinyl Halide (e.g., Ar-I, Ar-Br) | Terminal Alkyne (H−C≡C−R) | Pd catalyst, Cu(I) co-catalyst, Base | Ar−C≡C−R |

Inability to Fulfill Request Due to Lack of Specific Spectroscopic Data

Despite a comprehensive search for the chemical compound “this compound,” also identified by its synonym “(3-fluoro-5-(hydroxymethyl)phenyl)methanol” and CAS number 19254-86-5, the specific, detailed experimental Nuclear Magnetic Resonance (NMR) data required to generate the requested article is not publicly available.

The instructions specified a detailed article structured around the structural elucidation and spectroscopic characterization of this compound, including mandatory data tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and two-dimensional NMR techniques (COSY and HSQC). This level of detail, including chemical shifts, coupling constants, and correlation spectra, is essential for a scientifically accurate and informative article as outlined.

While general principles of NMR spectroscopy for fluorinated aromatic compounds and data for structurally related molecules were found, this information is not a substitute for the specific experimental data of "this compound." Providing an article based on generalities or data from other compounds would not adhere to the strict requirements for accuracy and focus on the sole subject of the request.

Therefore, without access to the primary spectral data for "this compound," it is not possible to generate the professional and authoritative article with the specified content and structure.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 5-Fluoro-1,3-dihydroxymethylbenzene is expected to show characteristic absorption bands corresponding to its constituent functional groups. scielo.br

The most prominent feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol groups, likely broadened due to intermolecular hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ range. scielo.br The C=C stretching vibrations of the benzene (B151609) ring will produce one or more sharp bands in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-F stretching vibration is anticipated in the 1000-1400 cm⁻¹ range. The C-O stretching vibration of the primary alcohol groups will also give rise to a strong band, typically around 1050 cm⁻¹.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Methylene (-CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1430 | C-H Bend (Scissoring) | Methylene (-CH₂) |

| 1400-1000 | C-F Stretch | Fluoroaromatic |

| ~1050 | C-O Stretch | Primary Alcohol |

| 900-675 | C-H Bend (Out-of-plane) | Aromatic |

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. It is particularly sensitive to non-polar, symmetric vibrations and is excellent for fingerprinting organic molecules, especially the skeletal vibrations of aromatic rings. researchgate.net

The Raman spectrum of this compound would be dominated by vibrations of the benzene ring. A very strong, sharp band corresponding to the symmetric ring breathing vibration (the "Star of David" mode) is expected around 1000 cm⁻¹. researchgate.net Other characteristic bands include the C=C stretching modes and in-plane C-H bending vibrations. The C-F stretching vibration is also Raman active. The symmetric stretch of the C-CH₂ bonds would also be observable. This detailed fingerprint allows for unambiguous identification of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1000 | Symmetric Ring Breathing |

| 1400-1100 | C-F Stretch |

| 1300-1200 | In-plane C-H Bend |

| 800-600 | Ring Puckering/Deformation |

Vibrational spectroscopy is highly sensitive to the local environment of the vibrating groups, making it a valuable tool for studying conformational isomers (conformers) and solid-state polymorphism. Different conformers, such as those arising from the rotation of the hydroxymethyl groups, can lead to distinct hydrogen bonding patterns. These differences would manifest as shifts in the frequency and shape of the O-H stretching band in the IR spectrum.

Polymorphism, the ability of a solid compound to exist in multiple crystalline forms, is of critical importance in materials science and pharmaceuticals. Each polymorphic form has a unique crystal lattice and, consequently, a distinct set of low-frequency lattice vibrations (phonons), which are observable in the far-IR and low-frequency Raman spectra (< 200 cm⁻¹). Furthermore, intermolecular interactions within different crystal packing arrangements can cause subtle but measurable changes in the intramolecular vibrational modes in the mid-IR and Raman fingerprint regions. Therefore, both FTIR and Raman spectroscopy serve as rapid and non-destructive methods to differentiate between polymorphs of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be the definitive method for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₈H₉FO₂, the theoretical exact mass can be calculated. This experimental value, when obtained, would be compared against the theoretical mass, with a minimal mass error (typically <5 ppm) providing strong evidence for the correct molecular formula.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₈H₉FO₂ | [M+H]⁺ | 157.0665 |

| C₈H₉FO₂ | [M+Na]⁺ | 179.0484 |

This table presents the theoretical exact masses for different ions of this compound, which would be confirmed by HRMS analysis.

In a mass spectrometer, this compound would undergo ionization and subsequent fragmentation. The analysis of these fragment ions provides valuable insights into the molecule's structure. Key fragmentations would likely involve the loss of the hydroxymethyl groups (-CH₂OH), water (H₂O), and potentially the fluorine atom. The stability of the benzene ring would likely result in characteristic aromatic fragments. A detailed analysis of the m/z values of these fragments would allow for the reconstruction of the molecule's connectivity.

X-ray Crystallography

To perform single crystal X-ray diffraction (SCXRD), a suitable single crystal of this compound would be required. This crystal, when irradiated with X-rays, would produce a diffraction pattern. The analysis of this pattern allows for the determination of the unit cell dimensions and the precise spatial arrangement of each atom within the crystal lattice. This would provide an unambiguous three-dimensional model of the molecule.

From the SCXRD data, a detailed geometric description of the this compound molecule can be obtained. This includes the precise lengths of all covalent bonds (e.g., C-C, C-O, C-F, C-H, O-H) and the angles between them. These parameters would reveal the planarity of the benzene ring, the orientation of the hydroxymethyl groups relative to the ring, and any steric effects introduced by the fluorine substituent.

Table 2: Expected Bond and Angle Parameters from SCXRD

| Parameter | Expected Range/Value |

|---|---|

| C-C (aromatic) bond lengths | ~1.39 Å |

| C-F bond length | ~1.35 Å |

| C-C (alkyl) bond lengths | ~1.51 Å |

| C-O bond length | ~1.43 Å |

| C-C-C (aromatic) bond angles | ~120° |

This table outlines the anticipated bond lengths and angles for this compound, which would be precisely determined through SCXRD analysis.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. This is particularly useful for identifying the compound and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties, and PXRD is a primary tool for their characterization and differentiation.

Microcrystal Electron Diffraction (MicroED) for Microcrystalline Samples

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has revolutionized the structural determination of small molecules, including those that only form microcrystalline powders. researchgate.netaatbio.comnih.gov This method is particularly advantageous as it can determine atomic-resolution structures from nanocrystals, which are billions of times smaller than those required for conventional single-crystal X-ray diffraction. aatbio.comhhu.de

For a compound like this compound, which may be challenging to crystallize into large, well-ordered single crystals suitable for X-ray analysis, MicroED presents a powerful alternative. The process would involve obtaining a microcrystalline powder of the compound. This powder is then deposited onto an electron microscopy grid and flash-frozen in liquid ethane (B1197151) to preserve the crystalline state and minimize radiation damage.

During MicroED analysis, the grid is placed in a transmission electron microscope, and a focused electron beam is diffracted by the individual nanocrystals. nih.gov By continuously rotating the crystal in the electron beam, a series of diffraction patterns are collected. These patterns are then processed and merged to generate a three-dimensional reconstruction of the electron density map of the molecule. From this map, the precise atomic positions of carbon, oxygen, fluorine, and hydrogen atoms in this compound can be determined, confirming its covalent structure and revealing details about its conformation and intermolecular interactions in the crystalline state. The application of MicroED would be instrumental in providing an unambiguous structural elucidation, even from a minute amount of sample. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the aromatic benzene ring. The benzene ring itself exhibits characteristic absorptions, and the substituents—a fluorine atom and two hydroxymethyl groups—will modulate the position and intensity of these absorption bands. shimadzu.comup.ac.za

The fluorine atom, being an electron-withdrawing group through induction but a weak π-donor through resonance, and the hydroxymethyl groups, which are weakly electron-withdrawing, will influence the energy of the π orbitals of the benzene ring. libretexts.org Compared to unsubstituted benzene, which has absorption maxima around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 255 nm, the spectrum of this compound is anticipated to show a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. shimadzu.comup.ac.za This shift is due to the substituents lowering the energy gap between the HOMO and LUMO.

For comparison, benzyl (B1604629) alcohol exhibits an absorption maximum at approximately 259 nm. aatbio.com Given the presence of the additional hydroxymethyl group and the fluorine atom, the primary absorption bands for this compound are predicted to occur in the range of 260-280 nm. The exact λmax and molar absorptivity (ε) would be determined experimentally by recording the spectrum of a dilute solution of the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~260-280 | π → π* | Substituted Benzene Ring |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, the molecular formula is C₈H₉FO₂. The theoretical elemental composition can be calculated from the atomic weights of carbon (C), hydrogen (H), fluorine (F), and oxygen (O).

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 61.59 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.81 |

| Fluorine | F | 18.998 | 1 | 18.998 | 12.17 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.50 |

| Total | 156.156 | 100.00 |

Experimentally, the elemental composition is typically determined by combustion analysis. A precisely weighed sample of this compound would be combusted in a furnace in the presence of excess oxygen. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The amount of fluorine is determined by other specific analytical methods, often involving ion chromatography after combustion and absorption. The percentage of oxygen is usually determined by difference. The experimentally determined percentages of C, H, and F would be compared to the theoretical values to confirm the empirical and molecular formula of the compound. youtube.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations, providing a foundational understanding of the electronic structure and energy of 5-Fluoro-1,3-dihydroxymethylbenzene. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study substituted benzyl (B1604629) alcohols and related aromatic compounds. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting its most stable three-dimensional arrangement of atoms, known as the optimized geometry. rsc.orgnih.gov

These calculations can elucidate the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. Furthermore, DFT is a powerful tool for predicting various spectroscopic properties, including infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, which can be compared with experimental data for validation. rsc.org For instance, DFT has been used to study the adsorption and reaction pathways of benzyl alcohol on catalyst surfaces. researchgate.netresearchgate.netnih.govmdpi.com

Ab Initio Methods for Molecular Properties and Vibrational Spectra

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations can be employed to determine a wide range of properties, including its dipole moment, polarizability, and thermodynamic parameters. nih.gov

A significant application of ab initio methods is the calculation of vibrational spectra. nih.gov By computing the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled, can be used to assign the vibrational modes observed in experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational dynamics. Such studies have been conducted on related aromatic diols and fluorinated compounds. researchgate.netnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interactions between particles.

For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents or in a condensed phase. These simulations can reveal information about intermolecular interactions, such as hydrogen bonding between the hydroxymethyl groups and with solvent molecules. nih.govresearchgate.net Furthermore, MD simulations are valuable for exploring the conformational landscape and the transitions between different conformers, providing a more complete picture of the molecule's flexibility and dynamics. acs.org

Prediction and Assignment of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for the prediction and assignment of spectroscopic parameters, which is often a challenging task for complex molecules. For this compound, theoretical calculations can provide crucial data for interpreting its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a significant application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, typically using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, theoretical chemical shifts can be obtained. These predicted shifts, when compared with experimental spectra, can aid in the unambiguous assignment of signals to specific atoms in the molecule. rsc.orgchemicalbook.comchemicalbook.com

As mentioned earlier, both DFT and ab initio methods can be used to calculate vibrational frequencies. nih.gov The comparison of the computed vibrational spectrum with the experimental IR and Raman spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

Conformational Analysis and Energy Landscape Mapping

The presence of two rotatable hydroxymethyl groups and a fluorine substituent in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers of the molecule and to map their relative energies.

Computational methods, particularly DFT and ab initio calculations, are powerful tools for performing conformational analysis. beilstein-journals.orgnih.govbeilstein-archives.org By systematically rotating the dihedral angles associated with the C-C and C-O bonds of the hydroxymethyl groups, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states between them. The relative energies of the conformers determine their populations at a given temperature. The fluorine atom can influence the conformational preferences through steric and electronic effects, including the potential for intramolecular hydrogen bonding between the hydroxyl and fluorine groups. nih.govnih.govresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | 60 | 60 | 0.00 |

| B | 60 | 180 | 1.25 |

| C | 180 | 180 | 2.50 |

| D | -60 | 60 | 0.50 |

| E | -60 | 180 | 1.75 |

Note: Dihedral angles are defined for the H-O-C-C bonds of the two hydroxymethyl groups. This table presents a hypothetical energy landscape to illustrate the concept of conformational analysis. Actual values would require specific computational studies.

Investigation of Electronic Structure and Reactivity Profiles

Understanding the electronic structure of this compound is key to predicting its reactivity. Computational methods provide a detailed picture of the electron distribution and molecular orbitals, which govern how the molecule will interact with other chemical species.

DFT calculations can be used to generate molecular orbital diagrams and to visualize the HOMO and LUMO. The shapes and energies of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. For example, regions of high electron density, often located on the oxygen and fluorine atoms, are susceptible to electrophilic attack, while regions of low electron density may be targeted by nucleophiles.

Furthermore, reactivity descriptors, such as the Fukui functions and the dual descriptor, can be calculated from the electron density to provide more quantitative predictions of reactivity. These descriptors can help in understanding the regioselectivity of reactions involving this compound. Studies on the oxidation of benzyl alcohol and the electronic properties of fluorinated aromatic compounds provide a basis for predicting the reactivity of this molecule. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Applications in Chemical Sciences

Role as a Versatile Synthetic Intermediate

The presence of both a directing fluorine atom and two functional handles for further reaction earmarks 5-fluoro-1,3-dihydroxymethylbenzene as a versatile precursor in organic synthesis.

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a fundamental building block in the construction of more complex, high-value organic molecules. The hydroxymethyl groups can be readily oxidized to aldehydes or carboxylic acids, or converted to a variety of other functional groups, providing multiple pathways for synthetic elaboration. The fluorine atom influences the reactivity and properties of the benzene (B151609) ring and subsequent derivatives.

Fluorinated aromatic compounds are crucial in medicinal chemistry and agrochemistry. longdom.org The introduction of fluorine can enhance metabolic stability, improve binding affinity to target enzymes, and increase bioavailability. electrosynthesis.com For instance, fluorinated analogs of biologically active compounds, such as the anticancer drug 5-Fluorouracil, demonstrate the profound impact of fluorine substitution. nih.gov While direct synthetic examples starting from this compound are specific to proprietary research, its potential is evident. It can be used to synthesize fluorinated analogs of existing drugs or new chemical entities where the fluoro-substituted phenyl core is a key pharmacophore. For example, it could be a precursor for inhibitors of enzymes like cytidine (B196190) deaminase, where fluorinated derivatives have shown enhanced stability and efficacy. nih.gov The synthesis of 5,6-Dihydro-5-fluorouracil (5-DHFU), a key metabolite of 5-fluorouracil, highlights the importance of such fluorinated precursors in biological studies. nih.gov

Building Block for Macrocyclic Structures and Frameworks

The di-functional nature of this compound makes it an ideal component for constructing large, ordered structures like macrocycles and porous frameworks. The two hydroxymethyl groups can react with other difunctional monomers to form extended chains that can cyclize to create macrocyclic compounds.

The synthesis of fluorinated macrocycles is an area of growing interest, as these structures can exhibit unique host-guest chemistry and conformational properties. nih.gov The fluorine atom can introduce specific non-covalent interactions, such as arene-perfluoroarene stacking, which can help direct the folding and final architecture of the macrocycle, leading to enhanced chiroptical properties. acs.org The general strategy often involves the condensation of di-functional precursors, a role for which this compound is well-suited. nih.gov

Applications in Polymer and Material Science

In polymer and material science, this compound is a valuable monomer for imparting desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics to the final material.

Monomer in the Synthesis of Fluorinated Polymers (e.g., Fluoropolymers, Polyurethanes, Hyperbranched Polymers)

The incorporation of fluorine into polymers leads to materials with low surface energy, high durability, and resistance to UV degradation and chemical attack. mdpi.comnih.gov As a diol, this compound is a suitable monomer for step-growth polymerization.

Fluorinated Polyurethanes (FPUs): Polyurethanes are a versatile class of polymers, and their properties can be significantly enhanced through fluorination. mdpi.com this compound can be used as a chain extender or as part of the polyol component in the synthesis of FPUs. The fluorine atom increases the hydrophobicity and can improve the microphase separation between the soft and hard segments of the polyurethane, leading to enhanced mechanical properties and thermal stability. mdpi.com The general synthesis involves reacting a diisocyanate with a polyol and a chain extender, a role this fluorinated diol can fulfill.

Hyperbranched Polymers: Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a high density of functional groups and unique properties like low viscosity and high solubility. rsc.org They can be synthesized in a one-pot process from ABx-type monomers. rsc.orgmdpi.com Fluorinated HBPs are sought after for applications in high-performance materials and coatings. researchgate.netnih.gov this compound, after conversion of its hydroxymethyl groups to other reactive functionalities, can act as a core molecule or a branching unit in the synthesis of hyperbranched polyesters or polyethers, combining the advantages of a fluorinated backbone with the unique architecture of HBPs. mdpi.com

Table 1: Polymerization Applications of this compound

| Polymer Type | Role of this compound | Resulting Polymer Properties |

| Fluorinated Polyurethanes | Diol (Chain Extender / Polyol Component) | Enhanced thermal stability, hydrophobicity, and mechanical strength. mdpi.com |

| Fluorinated Polyesters | Diol Monomer | Improved chemical resistance and thermal stability. |

| Hyperbranched Polymers | Core or Branching Unit (after functionalization) | High solubility, low viscosity, numerous functional end-groups. rsc.orgnih.gov |

Development of Advanced Materials with Tunable Properties (e.g., Conducting Polymers, Non-Linear Optical Materials, Dyes)

The electronic effects of the fluorine atom make this compound a compelling monomer for creating advanced materials with tailored electronic and optical properties.

Conducting Polymers: While benzene itself can be polymerized into poly(p-phenylene), a conducting polymer, its derivatives are often used to tune the properties of the final material. researchgate.net The introduction of fluorine into the polymer backbone can modify the electronic bandgap, solubility, and stability of conducting polymers. rsc.org Fluorine's electron-withdrawing nature can lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for applications in organic electronics. rsc.org this compound can be incorporated into conjugated polymer structures, for instance, by converting the hydroxymethyl groups into functionalities suitable for cross-coupling reactions.

Non-Linear Optical (NLO) Materials: Organic materials with significant NLO properties are crucial for technologies like telecommunications and optical data processing. nih.govyoutube.com Materials that exhibit phenomena like second-harmonic generation are often non-centrosymmetric crystalline structures composed of "push-pull" molecules. ru.nl The incorporation of fluorine can influence the molecular hyperpolarizability and aid in creating the desired crystal packing. ru.nlresearchgate.net Fluorenone-based materials, for example, are a promising class of NLO materials. researchgate.net The V-shaped geometry and electronic properties of molecules derived from this compound could be engineered to create new NLO-active materials.

Dyes: The fluorine atom can have a significant impact on the photophysical properties of dye molecules. It can alter the absorption and emission wavelengths, increase the fluorescence quantum yield, and enhance the photostability. By incorporating this compound into the structure of a chromophore, it is possible to fine-tune its color and performance for applications in areas like fluorescent imaging and sensors. acs.org

Electrochemical Studies

The electrochemical behavior of fluorinated organic compounds is a field of significant interest, particularly for electrosynthesis and understanding redox processes. electrosynthesis.com The presence of fluorine can profoundly influence the oxidation and reduction potentials of a molecule. longdom.org

Studies on benzyl (B1604629) alcohols show that fluorination impacts their conformational properties and hydrogen-bond acidity, which in turn affects their electrochemical characteristics. nih.gov The selective electrochemical oxidation of benzylic C-H bonds to form alcohols is a valuable synthetic transformation, and the substrate's electronic properties are key. chemistryviews.org

Furthermore, the electropolymerization of fluoro-aromatic compounds is a key method for producing fluoro-functional conjugated polymers. rsc.org The electrochemical fluorination of organic molecules is another important area, where selective C-F bond formation is achieved. acs.org While specific electrochemical studies focused solely on this compound are not widely published, its structure suggests it would be a relevant substrate for investigating the influence of the fluorine atom on the oxidation of the benzylic alcohol groups and for potential use as a monomer in electropolymerization to create functional polymer films. The oxidation potential of the benzyl alcohol groups would be higher compared to its non-fluorinated analog due to the electron-withdrawing nature of fluorine, potentially offering greater resistance to undesired oxidation. nih.gov

Mechanistic Studies of Electrochemical Reactions

The mechanistic pathways of the electrochemical oxidation of benzyl alcohols have been a subject of detailed investigation. researchgate.net For this compound, the electrochemical oxidation of the hydroxymethyl groups is anticipated to proceed through a mechanism analogous to that of other benzyl alcohols.

The process is generally believed to initiate with a one-electron transfer from the alcohol to the anode, forming a radical cation intermediate. researchgate.net This is often the rate-determining step. The subsequent steps involve deprotonation and further oxidation.

A plausible mechanistic pathway for the electrochemical oxidation of one of the hydroxymethyl groups in this compound can be outlined as follows:

Initial Oxidation: The process begins at the anode where the benzyl alcohol moiety undergoes a single-electron transfer to form a radical cation. researchgate.net

Deprotonation: The radical cation is a highly acidic species and rapidly loses a proton from the hydroxyl group to a base present in the electrolyte solution, yielding a benzyl radical.

Second Electron Transfer: The benzyl radical is then oxidized at the anode in a second single-electron transfer step to form a benzyl cation.

Final Deprotonation: The benzyl cation subsequently loses a proton from the benzylic carbon, leading to the formation of the corresponding aldehyde, 5-Fluoro-3-formylbenzyl alcohol.

This sequence of electron-transfer and proton-transfer steps is a common theme in the electrochemical oxidation of benzylic alcohols. rsc.orgresearchgate.net The presence of the electron-withdrawing fluorine atom can influence the stability of the cationic intermediates, potentially affecting the reaction kinetics.

The electrochemical process can be controlled to selectively oxidize one or both of the hydroxymethyl groups. researchgate.net Achieving selective mono-oxidation to the aldehyde is often a synthetic challenge, as the aldehyde product can be susceptible to further oxidation to a carboxylic acid, especially at higher potentials or prolonged reaction times. chemistryviews.org The choice of electrode material and the composition of the electrolyte can play a crucial role in directing the selectivity of the oxidation reaction. mdpi.com

Conclusion and Future Research Directions

Summary of Current Understanding of 5-Fluoro-1,3-dihydroxymethylbenzene

Currently, detailed research focusing exclusively on this compound is limited in publicly accessible literature. However, its structural motifs—a fluorinated benzene (B151609) ring and benzylic alcohol groups—are subjects of extensive study. Fluorinated aromatic compounds are crucial in medicinal chemistry and materials science due to their enhanced metabolic stability, bioavailability, and unique binding interactions. youtube.comolemiss.edu Benzenediols and their derivatives are important in various chemical applications, and their synthesis and functionalization are well-established areas of organic chemistry. wikipedia.orgrsc.org

The synthesis of similar, non-fluorinated benzenedimethanols, such as 1,3-benzenedimethanol (B147609), is often achieved by the reduction of the corresponding dicarboxylic acid or its derivatives. For instance, isophthaloyl dichloride can be reduced using a powerful reducing agent like lithium aluminum hydride to yield 1,3-benzenedimethanol. It is plausible that a similar synthetic strategy could be employed for this compound, starting from 5-fluoro-isophthalic acid or its derivatives.

The physical and chemical properties of this compound are not extensively documented. However, based on its structure, it is expected to be a solid at room temperature, similar to its non-fluorinated analog, 1,3-benzenedimethanol. sigmaaldrich.comsigmaaldrich.com The presence of the polar hydroxyl groups would confer some solubility in polar organic solvents. The fluorine atom is expected to influence the acidity of the hydroxyl protons and the reactivity of the aromatic ring.

Emerging Research Avenues and Potential Synthetic Challenges

The unique combination of a fluorine substituent and two hydroxymethyl groups on a benzene ring positions this compound as a potentially valuable building block for various applications. youtube.comnih.gov

Emerging Research Avenues:

Polymer Chemistry: Aromatic diols are used as monomers in the synthesis of polyesters and other polymers. york.ac.uk The incorporation of fluorine into these polymers could impart desirable properties such as thermal stability, chemical resistance, and altered optical properties. This compound could be explored as a monomer for novel fluorinated polymers.

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals. olemiss.edu The this compound scaffold could be a precursor for the synthesis of new biologically active molecules. The hydroxyl groups can be readily modified to introduce other functionalities.

Materials Science: Functionalized aromatic compounds are of interest in the development of advanced materials, including metal-organic frameworks (MOFs) and 2D materials. bccresearch.comeuropean-mrs.com The specific substitution pattern of this compound could lead to materials with unique structural and electronic properties.

Potential Synthetic Challenges:

Regioselectivity: The synthesis of polysubstituted benzenes with a specific substitution pattern can be challenging. rsc.org Achieving the desired 1,3,5-substitution pattern with control over the different functional groups requires careful synthetic planning.

Functional Group Compatibility: The synthesis must be compatible with both the fluorine atom and the hydroxyl groups. Protecting group strategies may be necessary to avoid unwanted side reactions during the synthesis of the core structure or its subsequent functionalization. rsc.org

Scale-up: Transitioning a synthetic route from a laboratory scale to an industrial scale can present challenges, particularly if it involves hazardous reagents or requires stringent reaction conditions. google.com

Advanced Characterization Techniques and Computational Approaches for Future Studies

A thorough understanding of the structure-property relationships of this compound will require the application of advanced analytical and computational methods.

Advanced Characterization Techniques:

Fluorine-19 NMR Spectroscopy (¹⁹F NMR): This is a powerful technique for the characterization of organofluorine compounds. umn.eduscholaris.ca ¹⁹F NMR is highly sensitive and can provide detailed information about the electronic environment of the fluorine atom, as well as confirm its presence and coupling to other nuclei. Multidimensional NMR techniques, such as ¹H-¹⁹F HETCOR, can be used to establish through-bond and through-space correlations, aiding in complete structural elucidation. numberanalytics.comnih.gov

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the compound. Advanced fragmentation techniques can provide insights into the molecular structure.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. acs.orgacs.org Such calculations can also provide insights into the electronic structure, such as the distribution of electron density and the nature of the frontier molecular orbitals.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This can be particularly useful for understanding its behavior in different environments and for designing new materials or drugs.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and halogen bonds, which may be important in the solid-state packing and solution-phase behavior of the compound.

By combining these advanced experimental and computational techniques, a comprehensive understanding of the properties and potential applications of this compound can be achieved, paving the way for its use in the development of new functional materials and molecules.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-1,3-dihydroxymethylbenzene, considering regioselectivity challenges in fluorinated aromatic systems?

Methodological Answer: The synthesis of fluorinated dihydroxymethylbenzene derivatives typically involves selective fluorination and hydroxymethylation steps. For example:

- Fluorination : Use electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled pH and temperature to ensure regioselective fluorine substitution on the benzene ring .

- Hydroxymethylation : Introduce hydroxymethyl groups via Friedel-Crafts alkylation or Mannich reactions, protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures product purity. Monitor regioselectivity using NMR to confirm fluorine positioning .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- and NMR : Identify proton environments (e.g., dihydroxymethyl groups at δ 4.5–5.0 ppm) and fluorine coupling patterns (e.g., meta-fluorine splitting) .

- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm) and aromatic C–F (1220–1280 cm) stretches .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 173.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across literature studies?

Methodological Answer: Discrepancies in yields often arise from:

- Catalyst Efficiency : Compare palladium-catalyzed coupling vs. acid-mediated cyclization methods. For example, Pd(PPh) may improve cross-coupling efficiency in dihydroxymethylation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination kinetics but may degrade hydroxymethyl groups. Optimize using a DCM/water biphasic system .

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model transition states using Gaussian09 at the B3LYP/6-311+G(d,p) level to assess activation energies for substitutions at C-5 vs. C-3 positions .

- Molecular Dynamics (MD) Simulations : Analyze solvent accessibility of fluorine and hydroxymethyl groups in explicit water models (e.g., TIP3P) to predict reaction pathways .

- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible routes for functionalizing the benzene core .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound?

Methodological Answer:

- DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min under N) to determine decomposition temperatures. Compare results with literature values .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via GC-MS. Hydroxymethyl groups may oxidize to aldehydes under humid conditions .

- Control Experiments : Repeat studies using rigorously dried solvents and inert atmospheres to isolate moisture or oxygen effects .

Applications in Advanced Research

Q. How can this compound serve as a building block for bioactive molecule synthesis?

Methodological Answer:

- Pharmacophore Design : Introduce fluorinated aromatic moieties into kinase inhibitors or antimicrobial agents to enhance metabolic stability and binding affinity .

- Click Chemistry : Functionalize via CuAAC (copper-catalyzed azide-alkyne cycloaddition) to attach triazole-linked prodrugs. Optimize reaction with TBTA ligand for higher yields .

- Enzyme Inhibition Assays : Screen derivatives against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric substrates to assess competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.